4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
Overview
Description
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a 1,1-dioxidoisothiazolidine ring. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1,1-Dioxido-1,2-thiazolidin-2-yl)benzoic acid: Similar structure but different substitution pattern.
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLGJUQBZUHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-52-4 | |
Record name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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